molecular formula C12H17N3O4S B13621771 [5-Methyl-1-(4-nitrobenzenesulfonyl)pyrrolidin-3-yl]methanamine

[5-Methyl-1-(4-nitrobenzenesulfonyl)pyrrolidin-3-yl]methanamine

Cat. No.: B13621771
M. Wt: 299.35 g/mol
InChI Key: XNHYZLBNZRVVMN-UHFFFAOYSA-N
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Description

[5-Methyl-1-(4-nitrobenzenesulfonyl)pyrrolidin-3-yl]methanamine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with a methyl group and a nitrobenzenesulfonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-Methyl-1-(4-nitrobenzenesulfonyl)pyrrolidin-3-yl]methanamine typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate starting materials.

    Introduction of the Methyl Group: This step involves the alkylation of the pyrrolidine ring using methylating agents under controlled conditions.

    Final Amination: The methanamine group is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and conditions.

Chemical Reactions Analysis

Types of Reactions

[5-Methyl-1-(4-nitrobenzenesulfonyl)pyrrolidin-3-yl]methanamine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The sulfonyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups.

Scientific Research Applications

[5-Methyl-1-(4-nitrobenzenesulfonyl)pyrrolidin-3-yl]methanamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [5-Methyl-1-(4-nitrobenzenesulfonyl)pyrrolidin-3-yl]methanamine involves its interaction with specific molecular targets. The nitrobenzenesulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The pyrrolidine ring may also play a role in binding to biological targets, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • [5-Methyl-1-(4-nitrobenzenesulfonyl)pyrrolidin-2-yl]methanamine
  • [5-Methyl-1-(4-nitrobenzenesulfonyl)pyrrolidin-4-yl]methanamine

Uniqueness

The unique combination of the methyl group, nitrobenzenesulfonyl group, and pyrrolidine ring in [5-Methyl-1-(4-nitrobenzenesulfonyl)pyrrolidin-3-yl]methanamine distinguishes it from similar compounds. This specific structure imparts unique chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C12H17N3O4S

Molecular Weight

299.35 g/mol

IUPAC Name

[5-methyl-1-(4-nitrophenyl)sulfonylpyrrolidin-3-yl]methanamine

InChI

InChI=1S/C12H17N3O4S/c1-9-6-10(7-13)8-14(9)20(18,19)12-4-2-11(3-5-12)15(16)17/h2-5,9-10H,6-8,13H2,1H3

InChI Key

XNHYZLBNZRVVMN-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])CN

Origin of Product

United States

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